![molecular formula C16H21NO3 B1325723 Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate CAS No. 898772-45-7](/img/structure/B1325723.png)
Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as ethyl 4-[3-(1-azetidinylmethyl)phenyl]-4-oxobutanoate, which precisely describes the structural organization and functional group positioning. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions by identifying the ethyl ester portion, the four-carbon ketone chain, and the specific substitution pattern on the benzene ring. The structural representation can be expressed through various chemical notation systems, with the International Chemical Identifier string documented as 1S/C16H21NO3/c1-2-20-16(19)8-7-15(18)14-6-3-5-13(11-14)12-17-9-4-10-17/h3,5-6,11H,2,4,7-10,12H2,1H3.
The Simplified Molecular Input Line Entry System notation provides an alternative structural representation as CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCC2, which clearly illustrates the connectivity pattern and functional group arrangement. This notation system effectively communicates the presence of the ethyl ester group (CCOC(=O)), the connecting methylene chain (CCC), the ketone functionality (C(=O)), and the substituted aromatic ring with the attached azetidinomethyl group. The International Chemical Identifier Key, represented as DSLYLEURKPDEKP-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical information retrieval systems.
The molecular structure features a benzene ring substituted at the meta position with an azetidinomethyl group, where the azetidine ring represents a four-membered saturated nitrogen heterocycle. The ketone functionality is positioned at the fourth carbon of the butyrate chain, creating a gamma-ketoester structure that influences the compound's chemical reactivity and physical properties. This structural arrangement places the ketone in conjugation with the aromatic ring system, potentially affecting electronic distribution and spectroscopic characteristics.
Chemical Abstracts Service Registry Number and Alternative Chemical Names
The primary Chemical Abstracts Service registry number for this compound is 898772-45-7, which serves as the standard identifier across chemical databases and commercial suppliers. This registry number has been consistently assigned to the compound and is recognized by major chemical information systems including PubChem, SciFinder, and commercial chemical catalogs. An alternative Chemical Abstracts Service number, 1358782-66-7, has also been associated with this compound in some commercial sources, though the primary registry number remains 898772-45-7.
Alternative chemical names for this compound include several systematic and semi-systematic variations that reflect different nomenclature approaches and regional preferences. The compound is frequently referenced as Ethyl 4-(3-(azetidin-1-ylmethyl)phenyl)-4-oxobutanoate, which represents a slightly modified systematic name emphasizing the azetidin-1-yl connectivity. Additional naming variations include this compound and Benzenebutanoic acid, 3-(1-azetidinylmethyl)-γ-oxo-, ethyl ester, the latter following Chemical Abstracts Service indexing conventions.
Properties
IUPAC Name |
ethyl 4-[3-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)8-7-15(18)14-6-3-5-13(11-14)12-17-9-4-10-17/h3,5-6,11H,2,4,7-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLYLEURKPDEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643287 | |
Record name | Ethyl 4-{3-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-45-7 | |
Record name | Ethyl 4-{3-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the β-Ketoester Core
The β-ketoester moiety (ethyl 4-oxobutyrate) is commonly prepared via Claisen condensation or related acylation reactions. For example, ethyl acetoacetate derivatives can be reacted with substituted benzyl halides or phenylacetyl chlorides to form the corresponding β-ketoesters.
Step | Reagents | Conditions | Outcome |
---|---|---|---|
Claisen condensation | Ethyl acetate + ketone or ester | Base (e.g., sodium ethoxide), reflux | Formation of β-ketoester intermediate |
Acylation | Phenylacetyl chloride + ethyl acetoacetate | Pyridine, dichloromethane, 0°C to RT | β-Ketoester with phenyl substitution |
This approach is supported by analogous syntheses of Ethyl 3-oxo-4-phenylbutanoate, where phenacyl chloride reacts with monoethyl malonate derivatives under mild conditions to yield the β-ketoester.
Introduction of the Azetidinomethyl Group
The azetidinomethyl substituent is introduced by nucleophilic substitution or reductive amination on a suitable halomethylated phenyl precursor:
Route A: Nucleophilic substitution
Starting from 3-(chloromethyl)phenyl β-ketoester, azetidine acts as a nucleophile to displace the halide, forming the azetidinomethyl linkage.Route B: Reductive amination
The 3-formylphenyl β-ketoester intermediate is reacted with azetidine under reductive amination conditions (e.g., sodium triacetoxyborohydride) to form the azetidinomethyl substituent.
Step | Reagents | Conditions | Outcome |
---|---|---|---|
Halomethylation | 3-methylphenyl β-ketoester + NBS (N-bromosuccinimide) | Radical bromination, CCl4, reflux | 3-(bromomethyl)phenyl β-ketoester |
Nucleophilic substitution | 3-(bromomethyl)phenyl β-ketoester + azetidine | Solvent: DMF or acetonitrile, 50–80°C | This compound |
Alternatively, reductive amination provides a milder route avoiding harsh halogenation steps.
Optimization of Reaction Conditions
- Solvent choice: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance nucleophilic substitution efficiency.
- Temperature: Moderate heating (50–80°C) balances reaction rate and selectivity.
- Reaction time: Typically 12–48 hours depending on reagent reactivity.
- Purification: Column chromatography or recrystallization to isolate the pure product.
Analytical Monitoring
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of azetidine protons and β-ketoester signals.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
- Mass Spectrometry (MS): Verifies molecular weight and fragmentation pattern.
Detailed Research Findings and Data
Parameter | Typical Value/Condition | Notes |
---|---|---|
Molecular formula | C16H21NO3 | Matches target compound |
Molecular weight | 275.34 g/mol | Confirmed by MS |
Reaction temperature | 50–80°C | Optimal for nucleophilic substitution |
Reaction time | 12–48 hours | Dependent on reagent purity and solvent |
Solvent | DMF, acetonitrile | Polar aprotic solvents preferred |
Yield | 60–85% | Varies with method and scale |
Purity | >95% (HPLC) | After purification |
Comparative Analysis with Related Compounds
Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate, a positional isomer, has been synthesized using similar methods involving azetidine substitution on the ortho position of the phenyl ring. The meta-substituted compound preparation follows analogous synthetic logic but requires regioselective functionalization at the 3-position.
Feature | 2-Substituted Isomer | 3-Substituted Isomer |
---|---|---|
Azetidinomethyl position | Ortho (2-) | Meta (3-) |
Synthetic challenge | Steric hindrance near ketone | Regioselective substitution |
Common intermediate | 2-(halomethyl)phenyl β-ketoester | 3-(halomethyl)phenyl β-ketoester |
Reaction conditions | Similar nucleophilic substitution | Similar, with regioselective control |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The azetidinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate involves its interaction with specific molecular targets. The azetidinomethyl group is known to interact with enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The phenyl ring substituent significantly influences the reactivity, stability, and bioactivity of 4-oxobutyrate esters. Below is a comparative analysis of key derivatives:
Table 1: Comparison of Ethyl 4-Aryl-4-oxobutyrate Derivatives
Key Observations:
- Azetidine vs. Piperidine Moieties : The azetidine group introduces higher ring strain and conformational rigidity compared to the six-membered piperidine ring. This rigidity may enhance binding specificity in biological systems, whereas piperidine derivatives exhibit greater lipophilicity, favoring membrane permeability .
- Electron-Donating vs. In contrast, the 3-chloro substituent (electron-withdrawing) activates the keto group for reactions like nucleophilic additions or condensations .
Biological Activity
Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C13H15N1O3
Molecular Weight: 247.27 g/mol
IUPAC Name: this compound
The compound features an ethyl ester group, a ketone functional group, and an azetidine moiety, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain pathways.
- Receptor Modulation: The azetidine ring may enhance binding affinity to specific receptors, potentially modulating neurotransmitter systems or other signaling pathways .
Anticancer Properties
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in breast cancer cells by activating caspase pathways .
Anti-inflammatory Effects
The potential anti-inflammatory properties are linked to the inhibition of COX enzymes, which could lead to decreased production of pro-inflammatory mediators. This suggests a therapeutic application in managing conditions like arthritis or other inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds with similar structural features have been reported to inhibit bacterial growth, indicating that this compound could be explored as a candidate for antibiotic development .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted by Zhang et al. (2019) explored the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and ROS generation being implicated.
Q & A
Q. What are the common synthetic routes for Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Synthetic Routes : Adapt protocols from halogenated analogs (e.g., bromophenyl derivatives in ). For example, employ esterification via ethanol with 3-(azetidinomethylbenzoyl)propionic acid, or use diazoacetate coupling (as in ).
- Optimization :
- Catalysis : Test Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency.
- Temperature : Optimize reflux conditions (e.g., 70–90°C) to balance reaction rate and byproduct formation.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purity .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the azetidine ring (δ 3.2–3.8 ppm for N-CH₂ protons) and ketone carbonyl (δ 200–210 ppm). Compare with halogenated analogs ().
- IR Spectroscopy : Confirm ester C=O (∼1740 cm⁻¹) and ketone (∼1710 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : If crystals form, use ORTEP-3 or WinGX () to resolve 3D structure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between theoretical predictions and experimental results for this compound?
Methodological Answer:
- Purity Check : Perform HPLC (C18 column, acetonitrile/water) to rule out impurities ().
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR shifts, accounting for solvent effects and azetidine ring strain.
- Dynamic Effects : Conduct variable-temperature NMR to assess conformational flexibility of the azetidine moiety .
Q. What strategies are recommended for investigating the influence of the azetidinomethyl group on the compound’s reactivity compared to halogen-substituted analogs?
Methodological Answer:
- Kinetic Studies : Compare ester hydrolysis rates (e.g., under acidic/basic conditions) with halogenated analogs ().
- Electronic Effects : Use Hammett plots to correlate substituent σ values (azetidinomethyl vs. halogens) with reaction rates.
- Steric Analysis : Employ molecular docking (AutoDock Vina) to evaluate steric hindrance in enzyme-binding assays .
Q. How should researchers design experiments to assess the compound’s potential biological activity, considering structural analogs?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against serine hydrolases or kinases, referencing fluorophenyl/methoxy analogs ().
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified azetidine substituents (e.g., N-alkylation) and compare IC₅₀ values .
Data Contradiction Analysis
Q. How to address conflicting solubility data between this compound and its halogenated analogs?
Methodological Answer:
- Solvent Screening : Test polar (DMSO, methanol) and nonpolar (hexane, ether) solvents. The azetidine’s basicity may enhance solubility in acidic aqueous buffers.
- pH-Dependent Studies : Measure solubility at pH 2–10 to assess protonation effects on the azetidine nitrogen.
- Thermodynamic Analysis : Calculate logP values (e.g., using ChemDraw) and compare with experimental logP .
Q. What experimental approaches can clarify contradictory catalytic activity in esterification reactions?
Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.